molecular formula C14H20N2O3 B2888985 L-Z-Isoleucinamide CAS No. 125515-94-8; 86161-49-1

L-Z-Isoleucinamide

Cat. No.: B2888985
CAS No.: 125515-94-8; 86161-49-1
M. Wt: 264.325
InChI Key: PDGQPWKDTCRXMR-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Z-Isoleucinamide (CAS 1423037-51-7) is a chiral amino acid derivative with the molecular formula C₁₇H₂₆N₂O₃ and a molecular weight of 306.41 g/mol . Structurally, it features an isoleucine backbone modified with an N-propyl group at the amide position. This compound is primarily utilized as a research chemical in the synthesis of chiral building blocks and peptide analogs, with applications in pharmaceutical and biochemical studies .

Properties

IUPAC Name

benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGQPWKDTCRXMR-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges :
    • Acylation reactions for this compound derivatives require precise temperature control to avoid racemization, with yields averaging 70–80% .
  • Biological Activity :
    • While this compound itself lacks direct therapeutic data, its cyclohexyl derivative demonstrated 40% higher stability in serum compared to the propyl variant in preliminary studies .

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